Sclareol glycol

Description

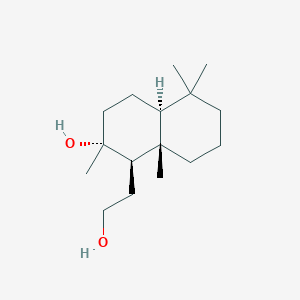

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R,4aS,8aS)-1-(2-hydroxyethyl)-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O2/c1-14(2)8-5-9-15(3)12(14)6-10-16(4,18)13(15)7-11-17/h12-13,17-18H,5-11H2,1-4H3/t12-,13+,15-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIALTZSQORJYNJ-LQKXBSAESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC(C2CCO)(C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1CC[C@@]([C@@H]2CCO)(C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10207-83-7, 38419-75-9 | |

| Record name | Sclareol glycol, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010207837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sclareol glycol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038419759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SCLAREOL GLYCOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9X049Z30I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SCLAREOL GLYCOL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8R22IXW7BW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Biological Activity of Diterpene Sclareol Glycol: A Technical Overview

Abstract

Sclareol glycol, a diterpene derivative of sclareol, is primarily recognized in the chemical industry as a key intermediate in the synthesis of the valuable fragrance compound Ambroxide. While its precursor, sclareol, has been the subject of extensive research for its diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties, this compound itself remains significantly less characterized in the scientific literature. This technical guide provides a comprehensive overview of the currently available scientific information on the biological activities of this compound, with a primary focus on its neurological effects. The document summarizes the qualitative data from in vivo studies, outlines the general experimental protocols employed, and illustrates the putative signaling pathways involved. It is important to note that a significant portion of the research on this compound dates back several decades, and there is a conspicuous absence of recent, in-depth studies and quantitative data in the public domain.

Introduction

This compound is a naturally derived diterpenoid obtained through the microbial transformation of sclareol, a major component of the essential oil from Salvia sclarea (clary sage). While the biotransformation of sclareol to this compound is a known process, the biological activities of the resulting compound have not been a primary focus of contemporary research. This guide aims to collate and present the existing, albeit limited, scientific findings on the biological effects of this compound for researchers, scientists, and drug development professionals.

Neurological and Behavioral Activity

The most significant body of research on this compound pertains to its effects on the central nervous system. Early studies in animal models suggest that this compound interacts with key neurotransmitter systems, leading to a range of behavioral modifications.

Summary of Neurological Effects

The observed neurological effects of this compound are primarily linked to its interaction with dopaminergic and GABAergic pathways, as well as its ability to stimulate adenylate cyclase.[1] These interactions manifest as changes in locomotor activity, stereotypical behaviors, and responses to catalepsy-inducing agents.[2]

Table 1: Summary of Observed Neurological and Behavioral Effects of this compound in Animal Models

| Activity | Effect Observed | Animal Model | Putative Mechanism of Action | Reference |

| Locomotor Activity | Increased frequency of locomotion, particularly at low to medium doses. Antagonized reserpine-induced hypomotility. | Mice | Interaction with dopaminergic transmission in the striatum and nucleus accumbens. | [2] |

| Apomorphine-Induced Stereotypy | Increased apomorphine-induced stereotypical behavior. Long-term treatment augmented sensitivity to apomorphine. | Mice and Rats | Interaction with postsynaptic dopamine receptors. | [2] |

| Haloperidol-Induced Catalepsy | Dose-dependent effect: decreased catalepsy at low doses and increased catalepsy at higher doses. | Rats | Interaction with dopaminergic transmission. | [2] |

| Anxiogenic, Adaptogenic, and Memory-Facilitator Effects | General description of effects. | Not specified in abstracts | Interaction with GABAergic systems, stimulation of adenylate cyclase, and dopaminergic transmission. | [1] |

Putative Signaling Pathways

The neurological activities of this compound are thought to be mediated through the modulation of several key signaling pathways. Based on the available literature, a conceptual model of these interactions can be proposed. This compound appears to directly or indirectly influence dopaminergic and GABAergic neurotransmission. Its stimulatory effect on adenylate cyclase suggests an impact on intracellular cyclic AMP (cAMP) levels, a crucial second messenger in numerous neuronal processes.

Potential Anti-Cancer Activity

There is a notable disparity in the volume of research concerning the anti-cancer properties of sclareol versus this compound. Sclareol has been extensively studied and shown to possess cytotoxic and apoptotic effects against various cancer cell lines.[3]

Experimental Protocols

Detailed experimental protocols for the studies involving this compound are not available in the reviewed literature. However, based on the descriptions of the assays, general methodologies can be outlined. It is crucial to note that the specific parameters such as dosages, timing of administration, and specific strains of animals used in the original this compound studies are not fully documented in the accessible abstracts.

Locomotor Activity Assay

This behavioral test is used to assess the stimulant or depressant effects of a substance on the central nervous system.

Apomorphine-Induced Stereotypy Assay

This assay is a classic model to study dopamine receptor sensitivity and the effects of dopaminergic agonists and antagonists.

Haloperidol-Induced Catalepsy Assay

This model is used to assess the cataleptic effects of antipsychotic drugs and potential interactions with other compounds.

Conclusion and Future Directions

The available scientific literature on the biological activity of this compound is limited, with the majority of studies focusing on its neurological effects in animal models. These older findings suggest that this compound interacts with dopaminergic and GABAergic systems and stimulates adenylate cyclase. However, there is a significant lack of recent research, quantitative data, and detailed mechanistic studies. The potential anti-cancer activity of this compound remains largely unexplored, in stark contrast to its well-studied precursor, sclareol.

For drug development professionals and researchers, this compound represents a molecule with some intriguing, albeit poorly defined, biological activities. Future research should aim to:

-

Re-evaluate the neurological effects of this compound using modern techniques to confirm and expand upon the historical findings.

-

Conduct in vitro and in vivo studies to investigate the potential anti-cancer, anti-inflammatory, and antimicrobial properties of this compound.

-

Perform detailed mechanistic studies to elucidate the precise molecular targets and signaling pathways modulated by this compound.

-

Generate quantitative data, such as IC50 and EC50 values, to accurately assess its potency and potential for therapeutic development.

A thorough re-examination of the biological profile of this compound is warranted to determine if this readily available diterpene holds any untapped therapeutic potential.

References

Sclareol Glycol: A Technical Guide to Its Discovery, Natural Sourcing, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sclareol glycol, a diterpenoid of significant interest, primarily serves as a key intermediate in the semi-synthesis of the valuable fragrance compound Ambroxide. This technical guide provides a comprehensive overview of this compound, with a focus on its discovery through biotransformation, the natural sources of its precursor sclareol, and the current understanding of its biological implications. This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes key biochemical pathways to serve as a resource for researchers in natural product chemistry, biotechnology, and pharmacology.

Discovery and Production of this compound

The discovery of this compound is intrinsically linked to the chemical modification of its precursor, sclareol. While not a compound found in high concentrations in nature, this compound is efficiently produced through the microbial transformation of sclareol. This biotransformation process represents a pivotal step in creating a sustainable alternative to ambergris-derived fragrance compounds.

Microorganisms such as the yeast Hyphozyma roseonigra and the fungus Cryptococcus albidus have been identified as effective biocatalysts for the conversion of sclareol into this compound.[1] This biotechnological approach offers a more environmentally friendly and scalable method compared to purely chemical synthesis routes. The primary application of this compound is its subsequent chemical conversion to Ambroxide, a highly valued fixative in the perfume industry.[1]

Natural Sources of the Precursor Sclareol

Sclareol, the direct precursor to this compound, is a naturally occurring diterpene alcohol found in various plant species. The most commercially significant source of sclareol is Clary Sage (Salvia sclarea).[2][3] It is primarily isolated from the inflorescences of the plant.[3] Other notable plant sources of sclareol include Cistus creticus (Cistaceae), Nicotiana glutinosa (Solanaceae), and Cleome spinosa (Brassicaceae).[2][3]

Quantitative Analysis of Sclareol in Natural Sources

The concentration of sclareol can vary significantly depending on the plant species, geographical location, climate, and cultivation practices.[2] The following tables summarize the reported quantitative data for sclareol content in various natural sources.

| Plant Species | Plant Part | Sclareol Content (%) | Reference |

| Salvia sclarea | Essential Oil | 11.5 - 15.7% | [2] |

| Salvia sclarea (wild) | Essential Oil | 8.7% | [4] |

| Salvia sclarea (cultivated) | Essential Oil | 9.3% | [4] |

| Salvia sclarea (growing wild in Greece) | Essential Oil | 5.2% | [5] |

| Nicotiana glutinosa | Aromatic Extraction Products | 6.9% | [2] |

Experimental Protocols

Extraction of Sclareol from Salvia sclarea

A common method for the extraction of sclareol from Salvia sclarea involves the following steps:

-

Harvesting and Drying: The flowering tops of Salvia sclarea are harvested and air-dried.

-

Solvent Extraction: The dried plant material is subjected to extraction with a non-polar solvent such as hexane or petroleum ether.

-

Concentration: The resulting extract is concentrated under reduced pressure to yield a concrete.

-

Purification: Sclareol is then purified from the concrete through recrystallization or column chromatography.

Biotransformation of Sclareol to this compound

The biotransformation of sclareol to this compound is a key process for its production. While specific industrial protocols are often proprietary, a general laboratory-scale procedure using Hyphozyma roseonigra can be outlined as follows:

-

Culture Preparation: A culture of Hyphozyma roseonigra is grown in a suitable nutrient medium until it reaches the desired cell density.

-

Substrate Addition: Sclareol, dissolved in a suitable solvent to aid dispersion, is added to the microbial culture.

-

Incubation: The culture is incubated under controlled conditions of temperature, pH, and aeration for a specific period to allow for the biotransformation to occur.

-

Extraction: After the incubation period, the culture broth is extracted with an organic solvent (e.g., ethyl acetate) to recover the this compound.

-

Purification: The extracted this compound is then purified using chromatographic techniques to remove any remaining sclareol, byproducts, and media components.

Biosynthesis and Signaling Pathways

Biosynthesis of Sclareol

Sclareol is synthesized in plants through the methylerythritol phosphate (MEP) pathway. The key steps involve the cyclization of geranylgeranyl diphosphate (GGPP) by a diterpene synthase.

Caption: Biosynthetic pathway of sclareol from GGPP.

Biotransformation of Sclareol to this compound

The microbial conversion of sclareol to this compound involves enzymatic hydroxylation.

Caption: Biotransformation of sclareol to this compound.

Signaling Pathways Associated with Sclareol

While specific signaling pathways for this compound are not well-documented, its precursor, sclareol, has been shown to modulate several key cellular signaling pathways, suggesting potential areas of investigation for this compound's biological activity. Sclareol has been reported to exhibit anti-inflammatory and anti-cancer effects through the modulation of pathways such as NF-κB and MAPK.[2]

Caption: Signaling pathways modulated by sclareol.

Biological Activities of this compound

The biological activities of this compound are not as extensively studied as those of its precursor. However, some reports suggest it possesses anxiogenic, adaptogenic, and memory-facilitating effects.[] These activities are thought to be mediated through interactions with GABA-ergic systems, stimulation of adenylate cyclase, and dopaminergic transmitters.[] Further research is warranted to fully elucidate the pharmacological profile and mechanisms of action of this compound.

Conclusion

This compound stands as a crucial molecule bridging natural product chemistry with industrial biotechnology. Its primary significance lies in its role as a precursor to the valuable fragrance ingredient Ambroxide. While its direct natural abundance is limited, efficient biotransformation processes have made it readily accessible. The biological activities of this compound, though not extensively characterized, hint at a potential for further pharmacological investigation. This guide provides a foundational understanding for researchers and professionals seeking to explore the chemistry, production, and biological applications of this important diterpenoid.

References

The Biotransformation of Sclareol to Sclareol Glycol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the biotransformation pathway of sclareol, a naturally occurring diterpene, to the valuable compound sclareol glycol (also known as ambradiol). This compound is a key precursor in the synthesis of Ambrox®, a substitute for the rare and expensive ambergris used in the fragrance industry. This document details the microorganisms, proposed enzymatic pathways, quantitative data from key studies, and experimental protocols relevant to this biotransformation.

Introduction to Sclareol Biotransformation

Sclareol is a diterpene alcohol primarily extracted from the clary sage plant (Salvia sclarea)[1]. Its chemical structure makes it a versatile starting material for the synthesis of various high-value compounds. Biotransformation, the use of biological systems to perform chemical reactions, offers a green and highly selective alternative to traditional chemical synthesis for converting sclareol into its derivatives. The primary products of sclareol biotransformation are sclareolide and this compound, with the latter being a direct precursor to Ambrox®.

Recent research has indicated that the biotransformation pathways to sclareolide and this compound may be distinct and not necessarily sequential. Studies using the dimorphic yeast Hyphozyma roseonigra have shown that this compound and sclareolide are not interconverted, suggesting they are synthesized via different metabolic routes[2][3][4][5][6][7].

Key Microorganisms in Sclareol Biotransformation

A variety of microorganisms, primarily fungi, have been identified for their ability to transform sclareol. Each microorganism often exhibits a unique metabolic pathway, leading to different primary products.

-

Hyphozyma roseonigra (also known as Moesziomyces antarcticus): This is the most prominent microorganism reported for the direct conversion of sclareol to this compound (ambradiol)[2][3][5][6][7][8][9][10]. It is a dimorphic yeast-like fungus capable of whole-cell biocatalysis of this transformation[8][9].

-

Filobasidium magnum JD1025: This newly isolated strain has demonstrated high efficiency in converting sclareol to sclareolide[2][11].

-

Aspergillus tubingensis : An endophytic fungus isolated from Salvia sclarea, this species can produce labd‐14‐ene‐3β,8α,13β‐triol and 8α,13β‐dihydroxylabd‐14‐en‐3‐one from sclareol through hydroxylation and carbonylation[1][4].

-

Botrytis cinerea : This plant pathogenic fungus is known to metabolize sclareol into 3β-hydroxysclareol[3].

-

Cryptococcus albidus and Bensingtonia ciliata : These species have been reported to metabolize sclareol into sclareolide[8].

-

Aspergillus niger : This fungus can also produce hydroxylated derivatives from sclareolide[12][13].

Proposed Biotransformation Pathways

The enzymatic conversion of sclareol is complex and not yet fully elucidated. However, based on identified intermediates and products, plausible pathways have been proposed. The enzymes likely involved belong to the classes of oxidoreductases, cytochrome P450 monooxygenases, lactonases, and aldehyde dehydrogenases[14].

Pathway to this compound (Ambradiol)

The biotransformation of sclareol to this compound by Hyphozyma roseonigra is believed to be a detoxification process for the organism[8][14]. The proposed pathway involves oxidative degradation of the sclareol side chain.

Pathway to Sclareolide

The conversion of sclareol to sclareolide involves an oxidative cyclization. This pathway is efficiently carried out by microorganisms such as Filobasidium magnum.

Quantitative Data on Sclareol Biotransformation

The efficiency of sclareol biotransformation varies significantly depending on the microorganism and the experimental conditions. The following tables summarize the available quantitative data from key studies.

Table 1: Biotransformation of Sclareol to Sclareolide

| Microorganism | Initial Sclareol Conc. | Fermentation Time | Product | Yield | Conversion Rate | Reference |

| Filobasidium magnum JD1025 | 30 g/L | 72 hours | Sclareolide | 21.62 ± 0.26 g/L | 88.79 ± 1.06% | [2][11] |

Table 2: Biotransformation of Sclareol to Other Derivatives

| Microorganism | Primary Product(s) | Reference |

| Hyphozyma roseonigra | This compound (Ambradiol) | [2][3][5][6][7][8][9][10] |

| Aspergillus tubingensis | labd‐14‐ene‐3β,8α,13β‐triol and 8α,13β‐dihydroxylabd‐14‐en‐3‐one | [1][4] |

| Botrytis cinerea | 3β-hydroxysclareol | [3] |

Experimental Protocols

Detailed experimental protocols are crucial for replicating and building upon existing research. The following sections provide a generalized framework for the key experiments cited in the literature.

Cultivation of Microorganisms

A generalized protocol for the cultivation of the fungi discussed is as follows:

-

Media Preparation: Prepare a suitable liquid medium such as Potato Dextrose Broth (PDB) or Yeast Malt Medium (YMM). Sterilize the medium by autoclaving.

-

Inoculation: Inoculate the sterile medium with a fresh culture of the desired microorganism (e.g., Hyphozyma roseonigra, Filobasidium magnum).

-

Incubation: Incubate the culture in a shaker incubator at a controlled temperature (typically 25-28°C) and agitation speed (e.g., 150-200 rpm) for a specified period to allow for sufficient cell growth.

Whole-Cell Biotransformation (Resting Cell Assay)

Resting cell assays are commonly used to study the biotransformation of sclareol as they minimize the interference from cell growth and primary metabolism[9].

-

Cell Harvesting: After cultivation, harvest the microbial cells by centrifugation.

-

Cell Washing: Wash the cell pellet with a sterile buffer (e.g., phosphate buffer) to remove any remaining medium components.

-

Resuspension: Resuspend the washed cells in a fresh reaction buffer to a desired cell density.

-

Substrate Addition: Add sclareol (often dissolved in a co-solvent like ethanol or DMSO to improve solubility) to the cell suspension to the desired final concentration.

-

Incubation: Incubate the reaction mixture under controlled conditions (temperature, agitation) for the desired reaction time.

-

Sampling and Analysis: At different time points, withdraw samples from the reaction mixture. Extract the compounds of interest using an organic solvent (e.g., ethyl acetate). Analyze the extracts using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to identify and quantify the substrate and products.

Conclusion and Future Perspectives

The biotransformation of sclareol to this compound and other valuable derivatives presents a promising avenue for the sustainable production of fragrance and pharmaceutical precursors. While significant progress has been made in identifying potent microorganisms and optimizing reaction conditions, further research is needed to fully elucidate the enzymatic pathways and the genes encoding the responsible enzymes. A deeper understanding of the molecular mechanisms will enable the use of metabolic engineering and synthetic biology approaches to enhance the efficiency and selectivity of these biotransformations, ultimately leading to industrially viable processes.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Biotransformation of Sclareol by a Fungal Endophyte of Salvia sclarea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Collection - Probing the Biotransformation Process of Sclareol by Resting Cells of Hyphozyma roseonigra - Journal of Agricultural and Food Chemistry - Figshare [acs.figshare.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Probing the Biotransformation Process of Sclareol by Resting Cells of Hyphozyma roseonigra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Probing the Biotransformation Process of Sclareol by Resting Cells of Hyphozyma roseonigra. | Semantic Scholar [semanticscholar.org]

- 11. Efficient Biotransformation of Sclareol to Sclareolide by Filobasidium magnum JD1025 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Biocatalysis of Sclareol to Ambradiol by Hyphozyma Roseoniger: A Metabolomics Study - ProQuest [proquest.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Anxiogenic and Adaptogenic Effects of Sclareol Glycol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sclareol glycol, a diterpene derived from sclareol, has demonstrated a complex pharmacological profile suggesting potential anxiogenic and adaptogenic effects. Preclinical evidence points towards its interaction with key neurotransmitter systems, including the dopaminergic and GABAergic pathways, as well as its ability to modulate intracellular signaling through adenylate cyclase. This technical guide synthesizes the available scientific literature on the neuropharmacological properties of this compound, presenting qualitative data from behavioral studies, outlining putative mechanisms of action, and providing detailed experimental protocols for the key experiments cited. The information is intended to serve as a foundational resource for researchers and professionals in drug development interested in the further investigation of this compound as a novel psychoactive agent.

Introduction

This compound is a bicyclic diterpene alcohol obtained through the chemical modification of sclareol, a natural product found in high concentrations in the essential oil of Salvia sclarea (clary sage). While sclareol itself has been investigated for various biological activities, including anti-cancer and anti-inflammatory properties, its derivative, this compound, exhibits a distinct profile of effects on the central nervous system. Emerging, yet limited, evidence suggests that this compound may possess both anxiogenic (anxiety-promoting) and adaptogenic (stress-modulating) properties. This dual activity presents a unique and complex pharmacological challenge and opportunity. This guide provides a comprehensive overview of the current understanding of this compound's effects, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Quantitative Data from Preclinical Behavioral Studies

The following tables summarize the key findings from preclinical studies investigating the behavioral effects of this compound. It is important to note that the available literature, primarily in the form of abstracts, provides qualitative descriptions of the effects. Specific quantitative data (e.g., mean values, standard error of the mean, p-values) were not available in the publicly accessible documents and would require access to the full-text articles for a complete analysis.

Table 1: Effects of this compound on Dopamine-Related Behaviors

| Behavioral Test | Animal Model | Doses Administered (Route) | Observed Effects | Reference |

| Locomotor Activity | Mice | Low and medium doses (specific doses not stated) | Significantly increased locomotor frequency. Antagonized reserpine-induced hypomotility. Enhanced apomorphine-induced decreased motility. | [1] |

| Apomorphine-Induced Stereotypy | Mice and Rats | Not specified | Provoked an increase in stereotypy. Long-term treatment augmented sensitivity to apomorphine-induced stereotypy. | [1] |

| Haloperidol-Induced Catalepsy | Rats | Low and high doses (specific doses not stated) | Low dose decreased catalepsy; high dose increased catalepsy. Did not induce catalepsy when administered alone. | [1] |

Table 2: Effects of this compound on Aggressive Behavior

| Behavioral Test | Animal Model | Doses Administered (Route) | Observed Effects | Reference |

| Clonidine-Induced Aggression | Mice | 1, 5, 25, 50, 100 mg/kg (IP) | Dose-dependently decreased aggressive behavior. Aggressive responses were abolished at 50 and 100 mg/kg. | [2] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited, based on standard practices in behavioral neuroscience. The specific parameters used in the original studies may vary and would require consultation of the full-text publications.

Locomotor Activity

-

Apparatus: An open-field arena, typically a square or circular enclosure with walls to prevent escape. The arena is often equipped with infrared beams or video tracking software to automatically record movement.

-

Animals: Male mice are commonly used. They should be habituated to the testing room for at least one hour before the experiment.

-

Procedure:

-

Administer this compound or vehicle control via the specified route (e.g., intraperitoneally).

-

After a predetermined pretreatment time (e.g., 30 minutes), place the animal in the center of the open-field arena.

-

Record locomotor activity for a set duration (e.g., 15-30 minutes).

-

Key parameters measured include total distance traveled, time spent in the center versus the periphery of the arena (as a measure of anxiety-like behavior), and rearing frequency.

-

Apomorphine-Induced Stereotypy

-

Apparatus: Standard animal cages.

-

Animals: Male mice or rats.

-

Procedure:

-

Administer this compound or vehicle control.

-

After the appropriate pretreatment time, administer apomorphine, a dopamine receptor agonist, to induce stereotypic behaviors (e.g., sniffing, gnawing, licking).

-

Observe the animals for a set period (e.g., 60 minutes) and score the intensity of stereotypic behaviors at regular intervals (e.g., every 5-10 minutes) using a standardized rating scale.

-

Haloperidol-Induced Catalepsy

-

Apparatus: A horizontal bar raised a few centimeters from a surface or a wire mesh grid.

-

Animals: Male rats are typically used.

-

Procedure:

-

Administer this compound or vehicle control.

-

After the pretreatment period, administer haloperidol, a dopamine D2 receptor antagonist, to induce catalepsy.

-

At set time points after haloperidol administration, test for catalepsy by gently placing the animal's forepaws on the bar or its hindpaws on the grid.

-

Measure the latency for the animal to remove its paws from the apparatus. A longer latency indicates a greater degree of catalepsy.

-

Clonidine-Induced Aggression

-

Apparatus: A neutral cage.

-

Animals: Male mice, often housed in isolation for a period to increase aggression.

-

Procedure:

-

Administer this compound or vehicle control.

-

After the pretreatment time, administer clonidine, an alpha-2 adrenergic agonist that can induce irritability and aggression.

-

Introduce a naive "intruder" mouse into the resident's cage.

-

Observe the interaction for a set duration (e.g., 10-15 minutes) and record aggressive behaviors such as latency to the first attack, number of attacks, and cumulative attack time.

-

Signaling Pathways and Mechanisms of Action

The neuropharmacological effects of this compound appear to be mediated through its interaction with multiple signaling pathways. The following diagrams illustrate the putative points of interaction based on the available literature.

Dopaminergic System Interaction

This compound's effects on locomotor activity, stereotypy, and catalepsy strongly suggest an interaction with the dopaminergic system. The opposing effects at low and high doses on haloperidol-induced catalepsy hint at a complex interaction, possibly involving both presynaptic and postsynaptic dopamine receptors.

Caption: Putative interaction of this compound with the dopaminergic synapse.

GABAergic System Interaction

While direct experimental evidence for this compound's interaction with the GABAergic system is limited, in silico studies on its parent compound, sclareol, suggest a potential interaction with GABA-A receptors. This could contribute to its complex behavioral effects, as the GABAergic system is a primary regulator of anxiety and neuronal excitability.

Caption: Postulated interaction of this compound with the GABA-A receptor.

Adenylate Cyclase Signaling Pathway

This compound has been reported to be a reversible activator of adenylate cyclase. This action would lead to an increase in intracellular cyclic AMP (cAMP), a crucial second messenger that can modulate the activity of numerous downstream proteins, including protein kinase A (PKA). This pathway is fundamental in regulating neuronal function and plasticity and could be a key mechanism for this compound's adaptogenic effects.

Caption: Proposed mechanism of this compound's action via the Adenylate Cyclase pathway.

Discussion and Future Directions

The available evidence, though limited, suggests that this compound is a pharmacologically active compound with a complex and potentially novel mechanism of action. Its apparent anxiogenic properties, coupled with potential adaptogenic effects, warrant further investigation. The dualistic nature of its effects could be dose-dependent or context-dependent, highlighting the need for more detailed dose-response studies and a broader range of behavioral assays.

Future research should focus on:

-

Obtaining full-text publications of the cited studies to extract and analyze the quantitative data.

-

Conducting comprehensive dose-response studies in validated animal models of anxiety (e.g., elevated plus-maze, light-dark box test) and stress (e.g., forced swim test, chronic unpredictable stress).

-

Elucidating the precise molecular targets of this compound within the dopaminergic and GABAergic systems through radioligand binding assays and electrophysiological studies.

-

Investigating the downstream effects of adenylate cyclase activation by this compound to understand how this translates into its observed behavioral effects.

-

Exploring the structure-activity relationship of sclareol and its derivatives to identify more potent and selective modulators of these pathways.

Conclusion

This compound presents as a promising but enigmatic molecule for neuropharmacological research. Its interactions with fundamental neurotransmitter and second messenger systems suggest a potential to modulate complex behaviors related to anxiety and stress. This technical guide provides a summary of the current, albeit incomplete, state of knowledge. It is hoped that this document will stimulate further, more detailed research to fully characterize the anxiogenic and adaptogenic effects of this compound and to explore its potential as a novel therapeutic agent or a tool for understanding the neurobiology of anxiety and adaptation.

References

Sclareol Glycol and the GABAergic System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Published: November 19, 2025

Executive Summary

This technical guide provides a comprehensive overview of the current scientific understanding of the interaction between the labdane diterpene sclareol glycol and the GABAergic system. Direct research on this compound's effects on GABAergic transmission is limited and largely inferential. However, substantial in silico and in vivo data exist for its structural precursor, sclareol, suggesting a modulatory role at the GABA-A receptor. This document synthesizes the available data for both compounds, focusing on quantitative findings, experimental methodologies, and potential mechanisms of action to inform future research and drug development efforts. While sclareol appears to antagonize sedative effects, possibly through interactions with GABA-A receptor subunits, the precise role of this compound remains an area requiring direct investigation.

Introduction: this compound and its Precursor, Sclareol

This compound is a labdane-type diterpenoid, notable as a key precursor in the synthesis of Ambroxide, a valuable compound in the fragrance industry.[1][2] It is derived from sclareol, a more widely studied natural diterpene alcohol extracted from Salvia sclarea (clary sage).[][4][5] The biotransformation of sclareol to this compound can be achieved using microorganisms such as Hyphozyma roseonigra.[6][7]

Chemical Properties:

-

This compound (C16H30O2):

While both compounds share a common structural backbone, their distinct functional groups (a diol in this compound versus a tertiary alcohol in sclareol) imply potentially different pharmacological profiles. This guide will first address the limited, speculative information on this compound before delving into the more extensive data available for sclareol as a molecular analogue.

Interaction of this compound with GABAergic Systems: Current Evidence

Direct experimental evidence detailing the interaction of this compound with the GABAergic system is sparse. The existing literature primarily consists of discussions in studies focused on other neurotransmitter systems, where a role for GABAergic transmission is hypothesized but not demonstrated.

-

A study on this compound's effects on dopamine-related behaviors concluded by discussing a possible interaction with GABAergic transmission as a contributing factor to its observed effects.[10]

-

Similarly, research on the influence of this compound on adenohypophysial hormone release suggested that its mechanism might involve GABAergic mediation, in addition to dopaminergic pathways.[11]

-

A commercial supplier notes that this compound exhibits anxiogenic and memory-facilitator effects that are mediated by interactions with the GABAergic system, among others, though primary research citations for this claim are not provided.[]

These mentions underscore a long-standing hypothesis but highlight a significant gap in the literature. No quantitative binding affinities, electrophysiological data, or direct behavioral evidence linking this compound to GABA receptor modulation have been published.

Sclareol as a Proxy: Insights into GABA-A Receptor Interaction

Given the limited data on this compound, this section details the significant findings related to its precursor, sclareol (SCL), which has been studied more extensively for its neuropharmacological effects. These findings provide a valuable, albeit indirect, framework for postulating the potential activities of this compound.

Quantitative Data: In Silico and In Vivo Studies of Sclareol

Recent research has focused on sclareol's potential to modulate the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.

Table 1: In Silico Binding Affinities of Sclareol with GABA-A Receptor Subunits

| Compound | Receptor Subunits Targeted | Binding Affinity (kcal/mol) | Reference Study |

|---|---|---|---|

| Sclareol (SCL) | α1 and β2 (6X3X protein) | -7.3 | [12] |

| Sclareol (SCL) | α1 and β2 (6X3X protein) | -6.9 | [13][14] |

| Sclareol (SCL) | α2 and α5 | Better interaction than Quercetin | [15] |

| Diazepam (DZP) | α1 and β2 (6X3X protein) | -5.0 | [13][14] |

| Linalool (LIN) | α1 and β2 (6X3X protein) | -6.8 | [13][14] |

| Caffeine (CAF) | α1 and β2 (6X3X protein) | -6.2 |[12] |

In silico molecular docking studies consistently predict that sclareol has a strong binding affinity for various subunits of the GABA-A receptor, often exceeding that of the known modulator diazepam.[13][14][15]

In vivo studies, primarily using a thiopental sodium (TS)-induced sleeping model in chicks and mice, suggest that sclareol acts to antagonize sedation. When administered, sclareol tends to increase the time it takes for the animal to fall asleep (sleep latency) and decrease the total sleeping time.[13][15] This effect is contrary to typical GABA-A agonists like diazepam and suggests that sclareol may act as a negative allosteric modulator or a competitive antagonist at the receptor.

Table 2: Summary of In Vivo Effects of Sclareol on Thiopental Sodium-Induced Sleep

| Animal Model | Sclareol (SCL) Dosage | Co-administered Drug(s) | Observed Effect on Sleep | Postulated Mechanism | Reference |

|---|---|---|---|---|---|

| Young Chicks | 5, 10, 20 mg/kg (p.o.) | Linalool (50 mg/kg), Diazepam (3 mg/kg) | Dose-dependently increased sleep onset and decreased sleep duration. Antagonized sedative effects of Linalool/Diazepam. | Antagonistic interaction at GABA-A receptor α1 and β2 subunits. | [13] |

| 5-day-old Chicks | 10 mg/kg | Caffeine (10 mg/kg), Quercetin (50 mg/kg) | In combination, significantly increased sleep latency and decreased sleep duration. | Suppression of GABAergic transmission via interaction with GABA-A α2 and α5 subunits. | [15] |

| Mice | 10 mg/kg (i.p.) | Linalool (50 mg/kg), Caffeine (10 mg/kg) | Attenuated the sedative effects of Linalool. | Modulation of sedation through interaction with the GABA-A receptor pathway. |[12] |

Experimental Protocols

This in vivo assay is commonly used to assess the sedative or hypnotic potential of test compounds.

-

Animal Model: Young broiler chicks (4-5 days old, 42-48 g) or Swiss albino mice are used.[12][13][16] Animals are housed under standard conditions with food and water ad libitum.

-

Acclimatization: Animals are allowed to acclimatize to the laboratory environment before the experiment begins.

-

Grouping: Animals are randomly divided into control and experimental groups (n=6-10 per group).

-

Vehicle Control Group: Receives the vehicle (e.g., 0.5% Tween-80 in saline).

-

Positive Control Group: Receives a standard sedative drug (e.g., Diazepam, 2-3 mg/kg).[13][17]

-

Test Groups: Receive varying doses of the test compound (e.g., Sclareol at 5, 10, 20 mg/kg).

-

Combination Groups: Receive the test compound in combination with a standard drug.

-

-

Drug Administration: Test compounds, standard drugs, and vehicle are administered orally (p.o.) or intraperitoneally (i.p.).[12][13]

-

Induction of Sleep: Thirty minutes after drug administration, sleep is induced by an intraperitoneal injection of thiopental sodium (TS) at a dose of 40 mg/kg.[13][17]

-

Observation and Data Collection: Animals are observed immediately after TS injection.

-

Sleep Latency (Onset): The time from TS injection until the loss of the righting reflex (the inability of the animal to right itself when placed on its back) is recorded.

-

Sleep Duration: The time from the loss of the righting reflex until its spontaneous recovery is recorded. Observations typically continue for up to 4 hours.[12]

-

-

Statistical Analysis: Data are typically analyzed using one-way ANOVA followed by a post-hoc test (e.g., Student-Newman-Keuls') to compare between groups.[15]

This computational method predicts the binding affinity and interaction patterns between a ligand (e.g., sclareol) and a target protein (e.g., GABA-A receptor).

-

Protein Preparation:

-

The 3D crystal structure of the target receptor, such as the human GABA-A receptor, is retrieved from the Protein Data Bank (PDB; e.g., PDB ID: 6X3X).[18]

-

The protein structure is prepared using software like Schrodinger Suite or AutoDock Tools. This involves removing water molecules, adding hydrogen atoms, assigning bond orders, and repairing any missing side chains or loops.[19]

-

Energy minimization of the protein structure is performed using a force field (e.g., OPLS 2005, MMFF94X).[18][19]

-

-

Ligand Preparation:

-

The 2D or 3D structure of the ligand (e.g., sclareol) is obtained from databases like PubChem or drawn using chemical drawing software.

-

The ligand is prepared by generating its 3D coordinates, assigning correct bond orders, and optimizing its geometry to find the lowest energy conformation.

-

-

Docking Simulation:

-

A docking software (e.g., AutoDock Vina, Molegro Virtual Docker) is used to perform the simulation.[19]

-

A "grid box" is defined around the putative binding site on the receptor. For GABA-A receptors, this may be an allosteric site defined by co-crystallized ligands like benzodiazepines.[19]

-

The software systematically explores various conformations and orientations of the ligand within the defined binding site, calculating the binding energy for each pose.

-

-

Scoring and Analysis:

-

The results are ranked based on a scoring function, which estimates the binding affinity (typically in kcal/mol). The most negative score indicates the most favorable binding.

-

The best-scoring poses are visualized using software like PyMOL or Discovery Studio to analyze the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and amino acid residues in the receptor's binding pocket.[20]

-

Visualizations: Pathways and Workflows

Diagram 1: Proposed Interaction of Sclareol with the GABA-A Receptor

References

- 1. This compound | CAS#:55881-96-4 | Chemsrc [chemsrc.com]

- 2. medchemexpress.com [medchemexpress.com]

- 4. The bioactivities of sclareol: A mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Metabolomics-Guided Analysis of the Biocatalytic Conversion of Sclareol to Ambradiol by Hyphozyma roseoniger [mdpi.com]

- 8. This compound | C16H30O2 | CID 11107904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | CAS#:38419-75-9 | Chemsrc [chemsrc.com]

- 10. Influences of diterpene this compound on some dopamine related behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [Study of the effect of this compound diterpene on the release of adenohypophysial hormones prolactin, somatotropin and adenocorticotrophic hormone] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Caffeine and sclareol take the edge off the sedative effects of linalool, possibly through the GABAA interaction pathway: molecular insights through in vivo and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. GabaAergic sedative prospection of sclareol-linalool co-treatment: An antagonistic intervention through in vivo and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Sclareol exerts synergistic antidepressant effects with quercetin and caffeine, possibly suppressing GABAergic transmission in chicks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Sedative potential of palmatine chloride in thiopental sodium-induced chicks: evidence from in vivo and in Silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. brieflands.com [brieflands.com]

- 19. Molecular docking based screening of GABA (A) receptor inhibitors from plant derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Molecular docking analysis of α2-containing GABAA receptors with benzimidazoles derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is a technical guide compiled from publicly available abstracts and general pharmacological protocols. The full text of the primary research study on sclareol glycol and dopamine-related behavior was not accessible at the time of writing. Therefore, specific quantitative data from the original study is unavailable, and the experimental protocols provided are generalized representations based on standard laboratory practices.

Executive Summary

This compound, a diterpene of the labdane family, has demonstrated significant modulatory effects on dopamine-related behaviors in preclinical rodent models. Research indicates that this compound interacts with the dopaminergic system at multiple levels, influencing locomotor activity, stereotypical behaviors, and catalepsy. The proposed mechanisms of action involve interactions with dopamine autoreceptors and postsynaptic receptors, as well as modulation of adenylate cyclase and GABAergic transmission. This whitepaper provides a comprehensive overview of the current understanding of this compound's role in regulating dopamine-related behavior, summarizes the qualitative findings, presents standardized experimental protocols for assessing such behaviors, and visualizes the proposed signaling pathways and experimental workflows.

Data Presentation: Summary of this compound's Effects on Dopamine-Related Behavior

The following tables summarize the qualitative effects of this compound (SG) on various dopamine-related behaviors as described in the available research abstracts[1].

Table 1: Effects of this compound on Locomotor Activity in Mice

| Treatment | Observed Effect on Locomotor Activity | Proposed Mechanism of Action |

| This compound (low and medium dose) | Significant increase in locomotion frequency | Interaction with dopaminergic transmission[1] |

| This compound + Reserpine | Antagonism of reserpine-induced hypomotility | Interaction with dopaminergic transmission[1] |

| This compound + Apomorphine (low dose) | Enhancement of apomorphine-induced decrease in motility | Interaction with dopamine autoreceptors[1] |

Table 2: Effects of this compound on Apomorphine-Induced Stereotypy

| Treatment | Observed Effect on Stereotypy | Proposed Mechanism of Action |

| This compound + Apomorphine | Increased apomorphine-induced stereotypy | Interaction with postsynaptic dopamine receptors[1] |

| Long-term this compound treatment + Apomorphine | Augmented sensitivity to apomorphine-induced stereotypy | Changes in postsynaptic dopamine receptor sensitivity[1] |

Table 3: Effects of this compound on Haloperidol-Induced Catalepsy in Rats

| Treatment | Observed Effect on Catalepsy | Proposed Mechanism of Action |

| This compound (low dose) + Haloperidol | Decreased haloperidol-induced catalepsy | Interaction with dopaminergic and GABAergic transmission[1] |

| This compound (higher dose) + Haloperidol | Increased haloperidol-induced catalepsy | Complex interaction with dopaminergic and other neurotransmitter systems[1] |

| This compound alone | No induction of catalepsy | Does not act as a dopamine antagonist[1] |

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments cited in the research on this compound. These protocols are based on standard practices in behavioral pharmacology.

Locomotor Activity Test in Mice

Objective: To assess the effect of this compound on spontaneous locomotor activity.

Materials:

-

Male ICR mice (23 ± 3 g)[2]

-

This compound solution

-

Vehicle control solution (e.g., saline, DMSO)

-

Locomotor activity chambers (e.g., Columbus Instruments) equipped with infrared beams[2]

Procedure:

-

Acclimatize mice to the testing room for at least 60 minutes prior to the experiment[3].

-

Administer this compound or vehicle control via the desired route (e.g., intraperitoneal injection, oral gavage).

-

Immediately after administration, place each mouse individually into a locomotor activity chamber[2].

-

Record locomotor activity (e.g., distance traveled, rearing frequency) for a predefined period, typically 30-60 minutes, in discrete time bins (e.g., 5-minute intervals)[2][3].

-

At the end of the session, return the mice to their home cages.

-

Clean the chambers thoroughly between subjects to eliminate olfactory cues.

-

Analyze the data by comparing the activity counts between the this compound-treated and vehicle-treated groups.

Apomorphine-Induced Stereotypy in Rats

Objective: To evaluate the effect of this compound on dopamine D1/D2 receptor agonist-induced stereotypical behaviors.

Materials:

-

Male Wistar rats

-

This compound solution

-

Apomorphine hydrochloride solution

-

Vehicle control solution

-

Observation chambers

Procedure:

-

Habituate rats to the observation chambers for a set period before the test day.

-

On the test day, administer this compound or vehicle control.

-

After a predetermined pretreatment time, administer apomorphine (e.g., 0.5 mg/kg, s.c.) to induce stereotypical behavior[4].

-

Immediately place the rats in the observation chambers.

-

Observe and score the intensity of stereotypical behaviors (e.g., sniffing, licking, gnawing) at regular intervals for a specified duration (e.g., every 5 minutes for 60 minutes). A common scoring scale ranges from 0 (asleep or stationary) to 4 (continuous licking and gnawing of the cage)[5].

-

Analyze the data by comparing the stereotypy scores between the groups.

Haloperidol-Induced Catalepsy in Rats

Objective: To assess the effect of this compound on dopamine D2 receptor antagonist-induced catalepsy.

Materials:

-

Male Wistar rats

-

This compound solution

-

Haloperidol solution

-

Vehicle control solution

-

Catalepsy testing apparatus (e.g., a horizontal bar raised 10 cm from the surface)[6]

Procedure:

-

Administer this compound or vehicle control.

-

After a specified pretreatment time, administer haloperidol (e.g., 0.5-1 mg/kg, i.p.) to induce catalepsy[6].

-

At peak haloperidol effect (typically 30-60 minutes post-injection), begin catalepsy testing[7].

-

Gently place the rat's forepaws on the elevated horizontal bar.

-

Measure the latency (in seconds) for the rat to remove both forepaws from the bar. A cut-off time (e.g., 180 seconds) is typically used[6].

-

Repeat the test at several time points to assess the time course of the cataleptic effect.

-

Analyze the data by comparing the descent latencies between the different treatment groups.

Mandatory Visualizations

Signaling Pathways

Caption: Proposed signaling pathways of this compound's interaction with the dopaminergic system.

Experimental Workflows

Caption: Generalized experimental workflows for assessing dopamine-related behaviors.

Discussion and Conclusion

The available evidence strongly suggests that this compound is a modulator of the dopaminergic system. Its ability to increase locomotor activity, potentiate apomorphine-induced stereotypy, and produce dose-dependent effects on haloperidol-induced catalepsy points to a complex interaction with dopamine receptors and related signaling pathways[1]. The proposed mechanisms, including interactions with dopamine autoreceptors, postsynaptic receptors, adenylate cyclase, and GABAergic transmission, offer a promising foundation for further investigation[1].

The dual effect of this compound on catalepsy, where low doses are protective and higher doses are potentiating, is particularly intriguing and suggests a complex pharmacological profile that may involve multiple receptor subtypes or downstream signaling cascades.

For drug development professionals, this compound presents a potential lead compound for the development of novel therapeutics targeting dopamine-related disorders. However, a more detailed characterization of its pharmacological profile is necessary. Future research should focus on obtaining quantitative dose-response data, elucidating the specific receptor binding affinities, and exploring the downstream molecular consequences of this compound administration. The experimental protocols and conceptual frameworks presented in this whitepaper provide a roadmap for such future investigations.

References

- 1. Influences of diterpene this compound on some dopamine related behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 3. va.gov [va.gov]

- 4. Apomorphine-induced behavioural sensitization in rats: individual differences, role of dopamine and NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Changes in apomorphine-induced stereotypy as a result of subacute neuroleptic treatment correlates with increased D-2 receptors, but not with increases in D-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 7. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]

Sclareol Glycol and its Modulatory Role in Adenylate Cyclase Stimulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of sclareol glycol's effect on adenylate cyclase stimulation. While direct quantitative data on this compound remains limited in publicly accessible literature, this document consolidates the existing qualitative evidence. To provide a thorough technical context for researchers, this guide presents a detailed examination of forskolin, a structurally related diterpene and a well-characterized direct activator of adenylate cyclase. This includes a summary of quantitative data, detailed experimental protocols for assessing adenylate cyclase activity, and visualizations of the relevant signaling pathways and experimental workflows. This guide aims to equip researchers with the foundational knowledge and methodological insights necessary to investigate the potential of this compound and other diterpenes as modulators of the cyclic AMP signaling pathway.

Introduction: this compound and the Adenylate Cyclase Pathway

This compound, a diterpene diol derived from sclareol, has been noted for its various biological activities. Among its mechanisms of action, the stimulation of adenylate cyclase has been reported, suggesting its potential to modulate the cyclic AMP (cAMP) signaling pathway[1]. The cAMP pathway is a ubiquitous and critical intracellular signaling cascade that regulates a vast array of physiological processes, including metabolism, gene transcription, and cellular proliferation.

The central enzyme in this pathway is adenylate cyclase (AC), which catalyzes the conversion of ATP to cAMP. The activity of adenylate cyclase is regulated by various signals, including G-protein coupled receptors (GPCRs). The cAMP produced then acts as a second messenger, primarily by activating Protein Kinase A (PKA), which in turn phosphorylates downstream target proteins to elicit a cellular response.

This compound's Effect on Adenylate Cyclase Stimulation: Current State of Knowledge

Available scientific literature indicates that the biological effects of this compound are mediated through multiple mechanisms, one of which is the stimulation of adenylate cyclase[1]. This suggests that this compound can increase intracellular cAMP levels, thereby influencing cAMP-dependent signaling pathways. However, specific details regarding the directness of this interaction, the potentcy of this compound as an adenylate cyclase activator, and the specific isoforms of adenylate cyclase it may affect have not been extensively documented in peer-reviewed publications. Further research is required to elucidate the precise mechanism and quantitative aspects of this compound's interaction with the adenylate cyclase system.

Forskolin: A Diterpene Model for Adenylate Cyclase Activation

To provide a framework for understanding the potential mechanism of this compound, it is instructive to examine forskolin, a labdane diterpene that is a well-established and potent activator of most isoforms of adenylate cyclase. Forskolin exerts its effects by directly binding to the catalytic subunit of the enzyme, leading to its activation and a subsequent increase in intracellular cAMP levels.

Quantitative Data on Forskolin and its Analogs

The following table summarizes the half-maximal effective concentration (EC50) values for forskolin and some of its water-soluble analogues in activating adenylate cyclase in different experimental systems. This data is crucial for comparing the potency of different compounds and for designing experiments to study their effects.

| Compound | Experimental System | EC50 (µM) | Reference |

| Forskolin | Rat brain adenylate cyclase | 4 | [2] |

| Forskolin | Intact S49 cells | 5 | [2] |

| 7-beta-hydroxy Analogues | Membranes and solubilized preparations | 4 - 15 | [2] |

| 6-beta-hydroxy Analogues | Membranes and solubilized preparations | 30 - 100 | [2] |

| 6,7-diacyl Analogues | Adenylate cyclase stimulation | 1 - 25 | [2] |

Experimental Protocols for Measuring Adenylate Cyclase Activity

The following are detailed methodologies for key experiments designed to quantify the activity of adenylate cyclase and the production of cAMP in response to a test compound like this compound.

Membrane Preparation and Adenylate Cyclase Activity Assay

This protocol is adapted from studies on forskolin and is a standard method for assessing the direct effects of a compound on adenylate cyclase in a cell-free system.

Objective: To measure the in vitro activity of adenylate cyclase in response to a test compound.

Materials:

-

Tissue of interest (e.g., rat brain, heart)

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM ATP)

-

[α-³²P]ATP (radiolabeled substrate)

-

Test compound (e.g., this compound, forskolin)

-

Stopping solution (e.g., 2% SDS, 40 mM ATP, 1.4 mM cAMP)

-

Dowex and alumina columns for cAMP purification

Procedure:

-

Membrane Preparation:

-

Homogenize the tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.

-

Wash the membrane pellet with homogenization buffer and resuspend in a suitable buffer for the assay.

-

Determine the protein concentration of the membrane preparation (e.g., using a Bradford or BCA assay).

-

-

Adenylate Cyclase Assay:

-

Set up reaction tubes containing the assay buffer, a known amount of membrane protein, and the test compound at various concentrations.

-

Initiate the reaction by adding [α-³²P]ATP.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time (e.g., 10-15 minutes).

-

Terminate the reaction by adding the stopping solution.

-

Separate the newly synthesized [³²P]cAMP from unreacted [α-³²P]ATP using sequential Dowex and alumina column chromatography.

-

Quantify the amount of [³²P]cAMP produced using a scintillation counter.

-

Calculate the specific activity of adenylate cyclase (e.g., in pmol cAMP/min/mg protein).

-

Whole-Cell cAMP Accumulation Assay

This protocol measures the intracellular accumulation of cAMP in intact cells in response to a test compound.

Objective: To determine the effect of a test compound on cAMP levels in a cellular context.

Materials:

-

Cultured cells (e.g., HEK293, CHO, or a specific cell line of interest)

-

Cell culture medium

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX, rolipram) to prevent cAMP degradation

-

Test compound (e.g., this compound, forskolin)

-

Lysis buffer

-

cAMP detection kit (e.g., ELISA, HTRF, or fluorescence-based assays)

Procedure:

-

Cell Culture and Plating:

-

Culture the cells to the desired confluency in appropriate multi-well plates.

-

-

Compound Treatment:

-

Pre-incubate the cells with a PDE inhibitor for a defined period to inhibit cAMP breakdown.

-

Add the test compound at various concentrations to the cells and incubate for a specific time (e.g., 15-30 minutes) at 37°C.

-

-

Cell Lysis and cAMP Measurement:

-

Aspirate the medium and lyse the cells using the provided lysis buffer.

-

Measure the cAMP concentration in the cell lysates using a commercially available cAMP detection kit, following the manufacturer's instructions.

-

Normalize the cAMP levels to the protein concentration or cell number.

-

Visualization of Signaling Pathways and Workflows

Adenylate Cyclase Signaling Pathway

The following diagram illustrates the general signaling pathway involving the activation of adenylate cyclase and the subsequent production of cAMP.

Caption: General Adenylate Cyclase Signaling Pathway.

Experimental Workflow for a Whole-Cell cAMP Assay

The diagram below outlines the key steps in a typical experimental workflow for measuring cAMP accumulation in whole cells.

Caption: Workflow for a Whole-Cell cAMP Assay.

Conclusion

This compound has been identified as a compound that can stimulate adenylate cyclase. However, there is a notable absence of detailed quantitative data and specific mechanistic studies in the publicly available scientific literature. This technical guide has summarized the current qualitative understanding of this compound's effects and has provided a comprehensive overview of the well-characterized adenylate cyclase activator, forskolin, as a model diterpene. The detailed experimental protocols and visualized pathways presented herein offer a robust framework for researchers to initiate and conduct their own investigations into the effects of this compound and other novel compounds on the adenylate cyclase signaling pathway. Further research is warranted to fully elucidate the therapeutic potential of this compound as a modulator of this critical cellular signaling system.

References

Scant Evidence on Sclareol Glycol Cytotoxicity Necessitates a Pivot to its Precursor, Sclareol

A comprehensive review of existing scientific literature reveals a significant data gap in the in vitro cytotoxicity of sclareol glycol. While this diterpenoid is a known biotransformation product of sclareol and a valuable intermediate in the fragrance industry, its biological activity, particularly its effects on cell viability and proliferation, remains largely unexplored. In contrast, its precursor, sclareol, has been extensively studied for its cytotoxic and anti-cancer properties. This guide, therefore, provides a detailed overview of the preliminary in vitro cytotoxicity screening of sclareol, serving as a methodological template for future investigations into this compound.

While direct in vitro studies on this compound are lacking, a 1990 in vivo study on its effect on artificially induced lung metastases of Lewis lung carcinoma in mice reported that this compound administered at doses of 25 mg/kg and 50 mg/kg decreased lung metastases by 38% and 26–61%, respectively.[1][2] However, a higher dose of 100 mg/kg was found to stimulate their formation by 62%.[1][2] This dose-dependent effect underscores the need for thorough in vitro cytotoxicity screening to establish a safe and effective concentration range for further research.

The biotransformation of sclareol to this compound (ambradiol) by microorganisms such as Hyphozyma roseoniger is a known process, primarily utilized for the production of ambroxide, a key component in perfumes.[3][4][5] However, these studies focus on the chemical conversion and do not provide data on the cytotoxic effects of the resulting this compound.

Given the absence of direct data on this compound, this report will now focus on the established in vitro cytotoxicity of its parent compound, sclareol. The methodologies and findings presented for sclareol can serve as a robust framework for designing and interpreting future cytotoxicity studies on this compound.

In Vitro Cytotoxicity of Sclareol

Sclareol has demonstrated significant cytotoxic activity against a variety of human cancer cell lines.[3][6][7] Its primary mechanisms of action include the induction of apoptosis (programmed cell death) and cell cycle arrest.[3][8][9]

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a key metric of a compound's cytotoxicity. The following table summarizes the reported IC50 values for sclareol in various cancer cell lines.

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (hours) | Reference |

| HCT116 | Colon Cancer | Not specified | Not specified | [3] |

| H1688 | Small Cell Lung Cancer | 42.14 | 24 | [3][10] |

| H146 | Small Cell Lung Cancer | 69.96 | 24 | [3][10] |

| MG63 | Osteosarcoma | 14, 65.2 | Not specified | [3] |

| MCF-7 | Breast Cancer | 11.056 | Not specified | [3] |

| A549 | Lung Cancer (Hypoxic) | 8 µg/mL | 48 | [6][11] |

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the in vitro cytotoxicity of sclareol. These protocols can be adapted for the screening of this compound.

1. Cell Culture and Treatment:

-

Cell Lines: A panel of human cancer cell lines (e.g., A549, MCF-7, HCT116) and a normal cell line (for assessing selectivity) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Compound Preparation: Sclareol (or this compound) is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted with culture medium to the desired final concentrations. The final DMSO concentration in the culture medium should be kept below 0.1% to avoid solvent-induced toxicity.

-

Treatment: Cells are seeded in multi-well plates and allowed to adhere overnight. The culture medium is then replaced with fresh medium containing various concentrations of the test compound. A vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent) are included in each experiment.

2. Cytotoxicity Assay (MTT Assay):

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Procedure:

-

After the desired incubation period with the test compound, the culture medium is removed.

-

MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well and incubated for 3-4 hours at 37°C.

-

The MTT solution is then removed, and DMSO is added to dissolve the resulting formazan crystals.

-

The absorbance is measured at a specific wavelength (usually 570 nm) using a microplate reader.

-

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

3. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining):

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) to detect externalized PS. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

-

Procedure:

-

Cells are harvested after treatment and washed with cold PBS.

-

The cells are then resuspended in Annexin V binding buffer.

-

FITC-conjugated Annexin V and PI are added to the cell suspension.

-

The mixture is incubated in the dark for 15 minutes at room temperature.

-

The stained cells are analyzed by flow cytometry.

-

-

Data Interpretation: The flow cytometer detects the fluorescence signals from FITC and PI, allowing for the quantification of different cell populations:

-

Annexin V-negative, PI-negative: Viable cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative, PI-positive: Necrotic cells

-

Visualizations

Experimental Workflow for In Vitro Cytotoxicity Screening

Caption: Workflow for in vitro cytotoxicity screening.

Signaling Pathway for Sclareol-Induced Apoptosis

Caption: Sclareol-induced apoptosis signaling pathway.

Conclusion and Future Directions

The significant body of research on sclareol provides a solid foundation for investigating the cytotoxic properties of this compound. The experimental protocols and signaling pathways elucidated for sclareol are directly applicable to its glycol derivative. The dose-dependent in vivo effects of this compound warrant a cautious and systematic in vitro evaluation to determine its cytotoxic profile and potential as a therapeutic agent. Future research should prioritize conducting comprehensive in vitro cytotoxicity screening of this compound across a panel of cancer cell lines to determine its IC50 values and elucidate its mechanisms of action, particularly in relation to apoptosis and cell cycle regulation. Such studies are crucial to fill the current knowledge gap and to ascertain whether this compound possesses a more favorable therapeutic window than its precursor, sclareol.

References

- 1. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 2. researchgate.net [researchgate.net]

- 3. The bioactivities of sclareol: A mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The bioactivities of sclareol: A mini review [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. Sclareol Inhibits Hypoxia-Inducible Factor-1α Accumulation and Induces Apoptosis in Hypoxic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sclareol inhibits cell proliferation and sensitizes cells to the antiproliferative effect of bortezomib via upregulating the tumor suppressor caveolin-1 in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The study of sclareol in inhibiting proliferation of osteosarcoma cells by apoptotic induction and loss of mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. STAT3-mediated Apoptotic-enhancing Function of Sclareol Against Breast Cancer Cells and Cell Sensitization to Cyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sclareol Inhibits Hypoxia-Inducible Factor-1α Accumulation and Induces Apoptosis in Hypoxic Cancer Cells [apb.tbzmed.ac.ir]

- 11. Sclareol Inhibits Hypoxia-Inducible Factor-1α Accumulation and Induces Apoptosis in Hypoxic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthetic Engine: Unraveling Sclareol Glycol Production in Hyphozyma roseonigra

A Technical Guide for Researchers and Drug Development Professionals